Morphinan-14-ol, 4,5-alpha-epoxy-3-methoxy-
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Overview
Description
Morphinan-14-ol, 4,5-alpha-epoxy-3-methoxy- is a compound belonging to the morphinan class of chemicals. This class is known for its psychoactive properties and includes various opiate analgesics, cough suppressants, and dissociative hallucinogens . The compound has a phenanthrene core structure with an epoxy group between carbons 4 and 5, forming an E ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-14-ol, 4,5-alpha-epoxy-3-methoxy- typically involves the modification of the morphinan skeleton. One common method includes the acetylation of codeine derivatives, followed by selective reduction and epoxidation reactions . The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as extraction, purification, and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Morphinan-14-ol, 4,5-alpha-epoxy-3-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: Reduction reactions can modify the epoxy group or other functional groups.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the morphinan skeleton.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Morphinan-14-ol, 4,5-alpha-epoxy-3-methoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other morphinan derivatives.
Biology: Studied for its interactions with biological receptors.
Medicine: Investigated for its potential analgesic and cough suppressant properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Morphinan-14-ol, 4,5-alpha-epoxy-3-methoxy- involves its interaction with opioid receptors in the central nervous system. It functions as an agonist at the μ-opioid receptor, leading to analgesic effects. The compound also interacts with NMDA receptors, contributing to its dissociative properties .
Comparison with Similar Compounds
Similar Compounds
Morphine: Another morphinan derivative with potent analgesic properties.
Codeine: Known for its use as a cough suppressant and mild analgesic.
Dextromethorphan: A dissociative hallucinogen used in cough syrups.
Uniqueness
Morphinan-14-ol, 4,5-alpha-epoxy-3-methoxy- is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its combination of opioid receptor agonism and NMDA receptor antagonism sets it apart from other morphinan derivatives .
Properties
CAS No. |
55256-27-4 |
---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
(4R,4aR,7aS,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinoline |
InChI |
InChI=1S/C17H21NO2/c1-19-13-6-5-10-9-12-11-3-2-4-14-17(11,7-8-18-12)15(10)16(13)20-14/h5-6,11-12,14,18H,2-4,7-9H2,1H3/t11-,12+,14-,17+/m0/s1 |
InChI Key |
SJOYTXXOWVAFDO-GMIGKAJZSA-N |
Isomeric SMILES |
COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4)[C@@H](O2)CCC5)C=C1 |
Canonical SMILES |
COC1=C2C3=C(CC4C5C3(CCN4)C(O2)CCC5)C=C1 |
Origin of Product |
United States |
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